molecular formula C12H13ClF3N B3040485 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 208989-34-8

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B3040485
CAS RN: 208989-34-8
M. Wt: 263.68 g/mol
InChI Key: TWDUMXUCXGJUCT-UHFFFAOYSA-N
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Description

“4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number: 208989-34-8 . It has a molecular weight of 263.69 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-5,16H,6-8H2;1H . This indicates that the compound contains a trifluoromethyl group attached to a phenyl group, which is further connected to a tetrahydropyridine ring .


Physical And Chemical Properties Analysis

This compound has a melting point range of 213-218°C . It is a powder at room temperature .

Scientific Research Applications

Neurotrophic Effects and Potential Therapeutics

  • Neurotrophic Effects : SR57746A, a compound related to 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride, exhibits neurotrophic effects and can act as a survival factor for motor neurons in vivo. It has been shown to rescue motor neuron death in the developing rat spinal cord after nerve injury, suggesting potential therapeutic applications for damaged motor neurons (Iwasaki, Shiojima, Kinoshita, & Ikeda, 1998).

Chemical Synthesis and Structural Studies

  • Synthesis and Structural Analysis : The compound has been synthesized and structurally analyzed in various studies. For example, the cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride leads to the formation of pyrimidines or tetrahydropyrimidines, depending on the reaction conditions (Zanatta, Fagundes, Ellensohn, Marques, Bonacorso, & Martins, 1998). Additionally, differences in electronic absorption characteristics between 4-aryl-3-(and 5)-methyl-1,2,5,6-tetrahydropyridin and their corresponding hydrochloride salts have been observed, which are attributed to steric and electronic influences on π⪰π* transitions (Beckett, Casy, & Iorio, 1966).

Pharmacological Properties and Drug Design

  • Pharmacological Characteristics : The tetrahydropyridine (THP) moiety, a part of this compound, is found in many biologically active systems. Extensive research on the synthesis and pharmacological properties of THP derivatives has been conducted, resulting in the discovery of promising drug candidates and insights into structure-activity relationships (Mateeva, Winfield, & Redda, 2005). For example, the presence of a 4-phenyl-1,2,3,6-tetrahydropyridine fragment significantly enhances the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), indicating its importance in drug design (Ishida, Hattori, Yamamoto, Iwashita, Mihara, & Matsuoka, 2005).

Metabolic Studies and Detoxification Mechanisms

  • Detoxification and Metabolism : Studies have investigated the detoxification routes of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a structurally similar compound. Detoxification processes such as N-demethylation and aromatic hydroxylation by cytochrome P450 enzymes have been explored, providing insights into the metabolism of related toxins (Li, Wang, Zheng, & Zhang, 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds similar to “4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily over the last 30 years . Future directions may involve exploring more efficient synthetic methods and expanding the range of applications for these compounds .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-5,16H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDUMXUCXGJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
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